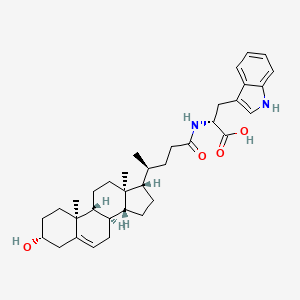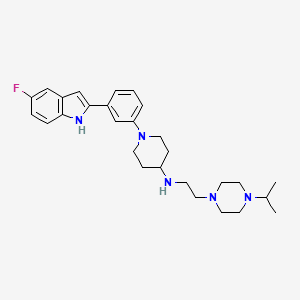
Vesatolimod
Vue d'ensemble
Description
Vesatolimod (also known as GS-9620) is an antiviral drug developed by Gilead Sciences . It acts as a potent and selective agonist of Toll-like receptor 7 (TLR7), a receptor involved in the regulation of the immune system . It is used to stimulate the immune system, which can increase its ability to combat chronic viral infections .
Molecular Structure Analysis
The molecular formula of Vesatolimod is C22H30N6O2 . It has an average mass of 410.513 Da and a monoisotopic mass of 410.243011 Da .Physical And Chemical Properties Analysis
Vesatolimod has a molecular formula of C22H30N6O2 and an average mass of 410.513 Da .Applications De Recherche Scientifique
HIV-1 Controllers and Antiretroviral Therapy (ART)
Vesatolimod has been evaluated in HIV-1 infected controllers undergoing ART. It was found to induce immune cell activation, decrease intact proviral DNA during ART, and modestly increase the time to viral rebound after ART interruption. This suggests potential for Vesatolimod in HIV treatment strategies aimed at long-term control of the infection .
Chronic Hepatitis B and C Infection
Initially developed for treating chronic hepatitis B and C, Vesatolimod was shown to be safe and induced expression of interferon-stimulated genes. However, it did not prove effective against hepatitis B virus in early clinical trials .
Immune Activation in Virally Suppressed Adults
Vesatolimod has been shown to induce immune activation in virally suppressed adults living with HIV-1. This was observed through increased cytokine responses and interferon-stimulated gene expression, providing a rationale for its use in future combination trials for HIV .
Reduction of Viral Reservoir
In simian immunodeficiency virus (SIV)-infected rhesus macaques on ART, Vesatolimod induced transient viremia and decreased the amount of cell-associated SIV DNA. This points to its potential application in reducing the viral reservoir in HIV/SIV infections .
Immune Modulation
As a toll-like receptor 7 (TLR7) agonist, Vesatolimod mediates both HIV-1 and immune cell activation in vitro. This dual action positions it as a promising candidate for immune modulation therapies .
Pharmacodynamic Response and HIV Rebound
Vesatolimod’s pharmacodynamic response has been associated with the time to HIV rebound. This relationship underscores its potential role in managing HIV rebound dynamics following immunotherapy .
Mécanisme D'action
Target of Action
Vesatolimod, also known as GS-9620, is an antiviral drug developed by Gilead Sciences . It acts as a potent and selective agonist of Toll-like receptor 7 (TLR7) , a receptor involved in the regulation of the immune system . TLR7 plays a crucial role in innate immunity and is primarily expressed in immune cells, including B cells and plasmacytoid dendritic cells .
Biochemical Pathways
Upon activation by Vesatolimod, TLR7 triggers a cascade of immune responses. This includes the induction of interferon-stimulated gene expression, cytokine release, and activation of T cells and natural killer cells . These responses can lead to a decrease in intact proviral DNA during antiretroviral therapy .
Pharmacokinetics
It has been observed that vesatolimod plasma exposures increase dose proportionally . More research is needed to fully understand the pharmacokinetic properties of Vesatolimod.
Result of Action
Vesatolimod’s action results in the activation of immune cells and a decrease in intact proviral DNA during antiretroviral therapy . This can lead to a modest increase in time to rebound after antiretroviral therapy is interrupted . The delayed viral rebound was predicted by the lower intact proviral DNA at the end of Vesatolimod treatment .
Action Environment
The efficacy and stability of Vesatolimod can be influenced by various environmental factors. For instance, the presence of other drugs or therapies can affect its action. In non-human primates, Vesatolimod leads to sustained viral remission when combined with anti-envelope antibodies or therapeutic vaccines . .
Orientations Futures
Vesatolimod is currently in clinical trials to determine whether it is safe and effective in patients with Hepatitis B and HIV/AIDS . It has also shown activity against other viral diseases such as norovirus and enterovirus 71 . Future research will likely continue to explore the potential of Vesatolimod in treating various viral infections .
Propriétés
IUPAC Name |
4-amino-2-butoxy-8-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]-5,7-dihydropteridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-2-3-11-30-22-25-20(23)19-21(26-22)28(15-18(29)24-19)14-17-8-6-7-16(12-17)13-27-9-4-5-10-27/h6-8,12H,2-5,9-11,13-15H2,1H3,(H,24,29)(H2,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOKSTCIRGDTBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC(=C2C(=N1)N(CC(=O)N2)CC3=CC=CC(=C3)CN4CCCC4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153741 | |
| Record name | GS-9620 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228585-88-3 | |
| Record name | Vesatolimod [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228585883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vesatolimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12687 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GS-9620 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VESATOLIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8M467C50G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide](/img/structure/B611591.png)


![2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B611595.png)


![2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-](/img/structure/B611602.png)



![[2-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B611611.png)
![(1S)-1-(1-azabicyclo[2.2.2]octan-3-yl)-3-[2-(oxan-4-yloxy)phenyl]-1-phenylpropan-1-ol](/img/structure/B611613.png)
![[2,4'-Bipyridine]-1'(2'H)-carboxamide, 3-chloro-5-[(1S)-1,2-dihydroxyethyl]-3',6'-dihydro-N-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B611614.png)